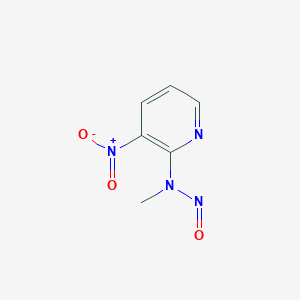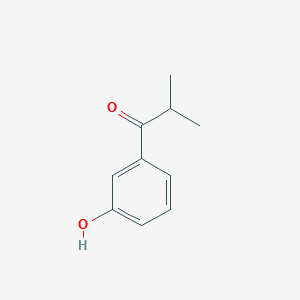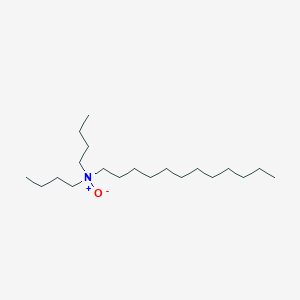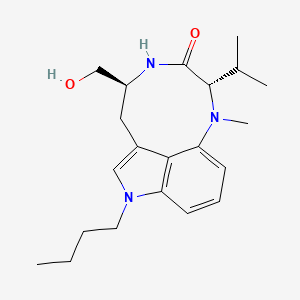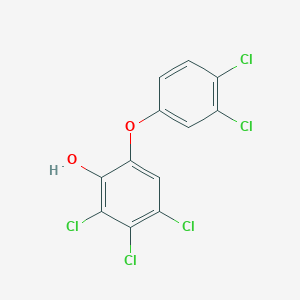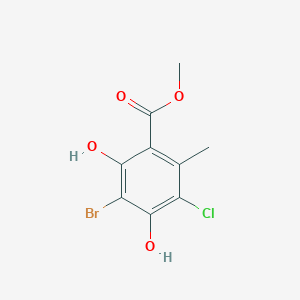
Benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester typically involves multiple steps. One common method starts with the bromination and chlorination of a benzoic acid derivative, followed by esterification. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to handle the complex mixture of reactants and products .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the bromine and chlorine substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce new functional groups into the aromatic ring .
Applications De Recherche Scientifique
Benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism by which benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester exerts its effects involves interactions with various molecular targets. These can include enzymes and receptors, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 3-chloro-, methyl ester: Similar in structure but lacks the bromine and additional hydroxyl groups.
Benzoic acid, 3-bromo-, methyl ester: Similar but lacks the chlorine and additional hydroxyl groups.
2,4-Dibromophenol: Shares some structural similarities but differs in the position and type of substituents.
Uniqueness
The uniqueness of benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester lies in its combination of substituents, which can confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
| 105427-88-1 | |
Formule moléculaire |
C9H8BrClO4 |
Poids moléculaire |
295.51 g/mol |
Nom IUPAC |
methyl 3-bromo-5-chloro-2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C9H8BrClO4/c1-3-4(9(14)15-2)7(12)5(10)8(13)6(3)11/h12-13H,1-2H3 |
Clé InChI |
OVHASDDXJMVVJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Cl)O)Br)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/no-structure.png)
